![molecular formula C13H24N6O4 B13777788 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide CAS No. 88122-28-5](/img/structure/B13777788.png)
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features multiple functional groups, including hydrazine, carbonyl, and imidazolidinone moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide typically involves multi-step organic reactions. One possible synthetic route includes the following steps:
Formation of the imidazolidinone core: This can be achieved by reacting a suitable diamine with a diacid or its derivative under controlled conditions to form the imidazolidinone ring.
Introduction of the hydrazinyl group: The hydrazinyl group can be introduced through a nucleophilic substitution reaction using hydrazine or its derivatives.
Attachment of the oxopropyl group: This step involves the reaction of the intermediate with an appropriate oxopropylating agent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Alcohols.
Substitution: Substituted hydrazides or hydrazones.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide involves its interaction with specific molecular targets. The hydrazinyl group can form reversible covalent bonds with functional groups on proteins, potentially affecting protein-protein interactions. Additionally, the compound may act as an inhibitor for certain enzymes by binding to their active sites and blocking substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-Hydrazinyl-3-oxopropyl)phenylboronic acid: Contains a boronic acid group and a hydrazinocarbonyl moiety, similar to the hydrazinyl and carbonyl groups in the target compound.
3-[2-[2-[2-[(3-hydrazinyl-3-oxopropyl)amino]ethoxy]ethoxy]ethylamino]propanehydrazide: Shares the hydrazinyl and oxopropyl groups with the target compound.
Uniqueness
3-[3-(3-Hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the imidazolidinone ring and the specific arrangement of hydrazinyl and oxopropyl groups differentiate it from other similar compounds.
Propriétés
Numéro CAS |
88122-28-5 |
|---|---|
Formule moléculaire |
C13H24N6O4 |
Poids moléculaire |
328.37 g/mol |
Nom IUPAC |
3-[3-(3-hydrazinyl-3-oxopropyl)-2,5-dioxo-4-propylimidazolidin-1-yl]-2-methylpropanehydrazide |
InChI |
InChI=1S/C13H24N6O4/c1-3-4-9-12(22)19(7-8(2)11(21)17-15)13(23)18(9)6-5-10(20)16-14/h8-9H,3-7,14-15H2,1-2H3,(H,16,20)(H,17,21) |
Clé InChI |
CRGLWMXMTDMCBE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1C(=O)N(C(=O)N1CCC(=O)NN)CC(C)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


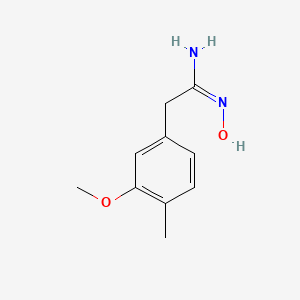
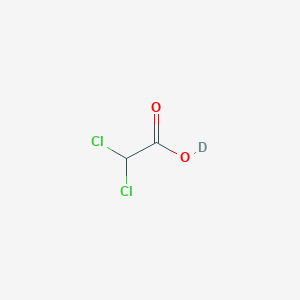
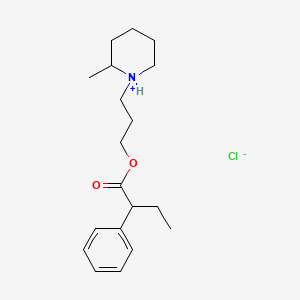
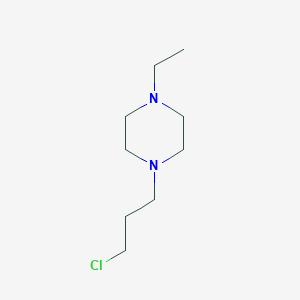
![5-Fluoro-2-[4-[[[[1-(hydroxymethyl)cyclohexyl]methyl]amino]methyl]phenyl]-2H-indazole-7-carboxamide 2,2,2-trifluoroacetate](/img/structure/B13777741.png)
![N-[5-[Ethyl(phenylmethyl)amino]-2-[[5-(ethylthio)-1,3,4-thiadiazol-2-yl]azo]phenyl]acetamide](/img/structure/B13777748.png)
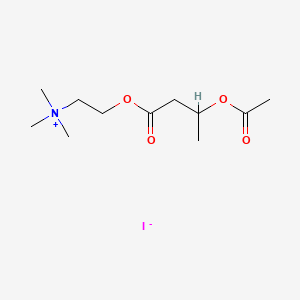


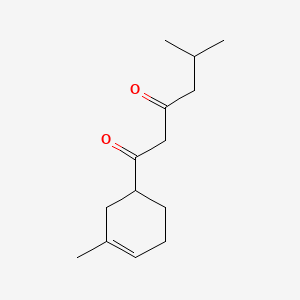
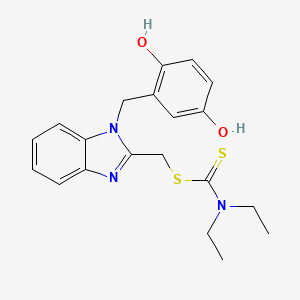
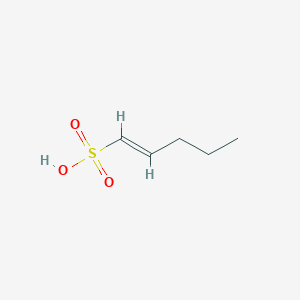
![9,10-Anthracenedione, 1-amino-8-[(2,4-dibromophenyl)amino]-4,5-dihydroxy-](/img/structure/B13777793.png)
![Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-5-yl]-](/img/structure/B13777801.png)
